3-Bromo-5-(chloromethyl)pyridine hydrochloride
Overview
Description
The compound "3-Bromo-5-(chloromethyl)pyridine hydrochloride" is a halogenated pyridine derivative. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmaceuticals and their potential as building blocks for the synthesis of various organic compounds. The presence of bromine and chloromethyl groups in the compound suggests its utility in further chemical transformations and syntheses.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as "3-Bromo-5-(chloromethyl)pyridine hydrochloride," can be achieved through halogen dance reactions, as demonstrated in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, solid-phase synthesis techniques using a 2-chloro-5-bromopyridine scaffold have been shown to be effective for creating pyridine-based libraries, which could potentially be adapted for the synthesis of "3-Bromo-5-(chloromethyl)pyridine hydrochloride" .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be elucidated using techniques such as X-ray crystallography, as seen in the determination of the crystal structures of enantiomers of a related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide . These techniques can provide insight into the absolute configuration and stereochemistry of the compound, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of "3-Bromo-5-(chloromethyl)pyridine hydrochloride" can be inferred from studies on similar bromo- and chloro-substituted pyridines. For instance, pyridine hydrochloride has been used to convert bromo derivatives to chloro compounds in pyridine series, indicating potential for substitution reactions . Moreover, the presence of a chloromethyl group suggests that "3-Bromo-5-(chloromethyl)pyridine hydrochloride" could undergo further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Bromo-5-(chloromethyl)pyridine hydrochloride" can be predicted based on studies of related compounds. For example, spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of 5-Bromo-2-(trifluoromethyl)pyridine, which could also be applied to "3-Bromo-5-(chloromethyl)pyridine hydrochloride" . Additionally, computational methods like density functional theory (DFT) can provide insights into the electronic and nonlinear optical properties of pyridine derivatives .
Scientific Research Applications
Synthesis and Biological Evaluation
- This compound has been utilized in the synthesis of some acyclic pyridine C-nucleosides. However, evaluations against a series of tumor-cell lines and a variety of viruses found no marked biological activity (Hemel et al., 1994).
Chemical Synthesis and Reactions
- It serves as a starting material for the synthesis of various chloro compounds, demonstrating its utility in chemical transformations (Mongin et al., 1996).
- The compound has been used in the synthesis of enantiomers of a specific pyridinesulfonamide, which was then evaluated for its antitumor activity and effect on PI3Kα kinase (Zhou et al., 2015).
Structural and Spectroscopic Analysis
- It has contributed to the study of hydrogen bonding in pyridine derivatives, providing insights into the structural and vibrational characteristics of such compounds (Hanuza et al., 1997).
Synthesis of Pyridine Derivatives
- The compound has been used in the synthesis of a variety of pyridine derivatives, showing its versatility in organic synthesis (Pei-w, 2015).
Application in Palladium-Catalyzed Synthesis
- It also finds application in the synthesis of arylboronic esters, highlighting its role in facilitating palladium-catalyzed reactions (Melaimi et al., 2004).
Safety And Hazards
“3-Bromo-5-(chloromethyl)pyridine hydrochloride” is classified as a dangerous substance. It has the GHS05 pictogram, and the hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin, eyes, or clothing, and not releasing the material into the environment .
properties
IUPAC Name |
3-bromo-5-(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUTVHMRSAZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501020 | |
Record name | 3-Bromo-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(chloromethyl)pyridine hydrochloride | |
CAS RN |
39741-46-3 | |
Record name | Pyridine, 3-bromo-5-(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39741-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(chloromethyl)pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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